molecular formula C8H19Cl2NO B14282441 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride CAS No. 137834-77-6

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride

Cat. No.: B14282441
CAS No.: 137834-77-6
M. Wt: 216.15 g/mol
InChI Key: DBFYNNGNIVYSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is a chemical compound with the molecular formula C8H18Cl2NO. It is a derivative of ethanol and contains both butyl and chloroethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride typically involves the reaction of butylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is unique due to the presence of both butyl and chloroethyl groups, which confer specific reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

CAS No.

137834-77-6

Molecular Formula

C8H19Cl2NO

Molecular Weight

216.15 g/mol

IUPAC Name

2-[butyl(2-chloroethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C8H18ClNO.ClH/c1-2-3-5-10(6-4-9)7-8-11;/h11H,2-8H2,1H3;1H

InChI Key

DBFYNNGNIVYSIF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)CCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.